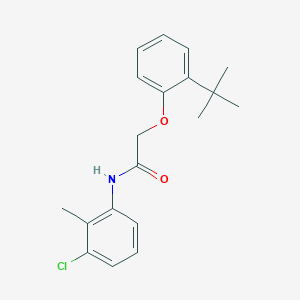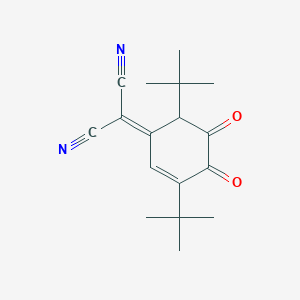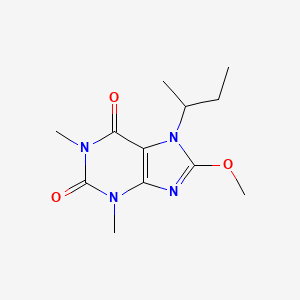![molecular formula C13H10BrN3O B5233113 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)
2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been proposed that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and oxidative stress in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the growth of cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one has been achieved using various methods. One of the most common methods is the reaction of 3-bromoaniline with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using sodium hydride in dimethylformamide to obtain 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one.
Applications De Recherche Scientifique
2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one has been found to have potential applications in scientific research. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-5-methyl-6H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-8-5-13(18)17-12(15-8)7-11(16-17)9-3-2-4-10(14)6-9/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCSGIPAFDPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=O)C1)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-5-methyl-6H-pyrazolo[1,5-a]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B5233035.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)

![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)



![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![1-(isobutyrylthio)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5233121.png)